REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:16])[NH:11][CH2:12][C:13](O)=[O:14])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C1(S(O)(=O)=O)C=CC=CC=1.O>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([N:9]2[C:13](=[O:14])[CH2:12][NH:11][C:10]2=[O:16])[CH:5]=[C:6]([Cl:8])[CH:7]=1
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC(NCC(=O)O)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed by azeotropic distillation
|
Type
|
DISTILLATION
|
Details
|
After 30 minutes' distillation
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
a limpid solution is obtained
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with ethanol (25 cc.) at 10° C
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N1C(NCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g | |
YIELD: PERCENTYIELD | 90.5% | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |